![molecular formula C18H20BrNO B14188042 (2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine CAS No. 920796-76-5](/img/structure/B14188042.png)
(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine is a chiral morpholine derivative that features a bromophenyl group and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine typically involves the reaction of ®-4-bromophenylacetic acid with ®-1-phenylethylamine, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide, ammonia, and alkyl halides are employed under various conditions.
Major Products Formed
Oxidation: Bromophenyl ketones or aldehydes.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to certain targets, while the morpholine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]piperazine: Similar structure but with a piperazine ring instead of a morpholine ring.
(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]thiazole: Contains a thiazole ring instead of a morpholine ring.
Uniqueness
(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine is unique due to its specific combination of a bromophenyl group and a morpholine ring, which imparts distinct chemical and pharmacological properties. The presence of the morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
920796-76-5 |
|---|---|
Molekularformel |
C18H20BrNO |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
(2R)-2-(4-bromophenyl)-4-[(1R)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20BrNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18+/m1/s1 |
InChI-Schlüssel |
YWMUEQLXCPKKRF-KDOFPFPSSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid](/img/structure/B14187960.png)

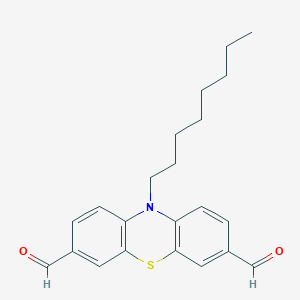
![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)

![[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14187983.png)
![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)
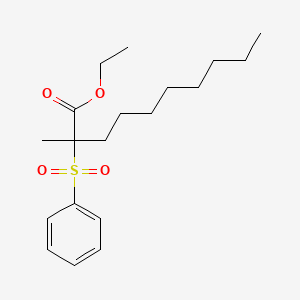
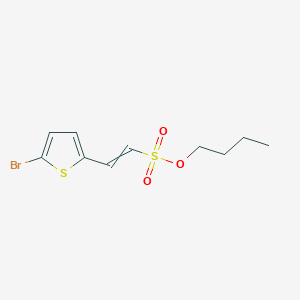

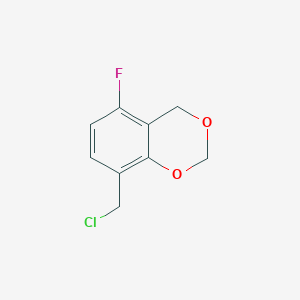
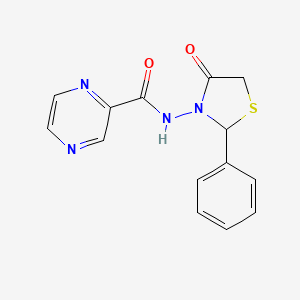

![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
